Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate

Catalog No.
S13582888
CAS No.
M.F
C15H16BrNO3S
M. Wt
370.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxy...

Product Name

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate

IUPAC Name

ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3

InChI Key

LYTSDZPMSJSYKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic organic compound characterized by the presence of a thiazole ring and an ethoxybenzyl substituent. Its molecular formula is C15H16BrNO3SC_{15}H_{16}BrNO_3S, and it has a molecular weight of approximately 370.26 g/mol. The compound features a bromine atom at the 2-position of the thiazole ring and an ethoxybenzyl group at the 4-position, contributing to its unique chemical properties and potential biological activities .

Typical of thiazole derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding alcohols or amines, depending on the reaction conditions.

These reactions are significant for synthesizing analogs with enhanced biological activity or different properties.

Thiazole derivatives, including ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, exhibit a range of biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some thiazoles demonstrate effectiveness against various bacterial and fungal strains.
  • Anticancer Compounds: Research indicates that certain thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibitors: Thiazoles are known to inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme dysfunction.

The specific biological activities of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate are still under investigation, but its structural characteristics suggest potential therapeutic applications .

The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thioureas.
  • Bromination: The introduction of the bromine atom at the 2-position can be accomplished using brominating agents.
  • Esterification: The carboxylic acid group is converted into an ester by reacting with ethanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties .

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex thiazole derivatives.
  • Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.

The compound's versatility in applications highlights its importance in both academic research and industrial settings .

Studies on the interactions of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate with biological targets are crucial for understanding its mechanism of action. Preliminary investigations suggest that:

  • The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Its structural features allow it to penetrate cellular membranes, facilitating interaction with intracellular targets.

Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use .

Several compounds share structural similarities with ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate. These include:

Compound NameMolecular FormulaSimilarity Score
Ethyl 2-bromo-4-methylthiazole-5-carboxylateC7H8BrNO2S0.84
Methyl 2-bromothiazole-5-carboxylateC6H6BrNO2S0.97
2-Bromothiazole-5-carboxylic acidC6H5BrNO2S0.93
Ethyl 4-aminothiazole-5-carboxylateC7H8N2O2S0.76
2-Bromo-4-methylthiazole-5-carboxylic acidC7H6BrNO2S0.78

These compounds exhibit varying degrees of biological activity and chemical properties, making them interesting subjects for comparative studies. Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate stands out due to its unique substitution pattern, which may confer distinct pharmacological properties not found in its analogs .

The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate represents a significant challenge in heterocyclic chemistry due to the specific substitution pattern and the presence of multiple functional groups [1]. This thiazole derivative belongs to an important class of compounds that exhibit diverse biological activities and serve as valuable intermediates in pharmaceutical synthesis [2]. The development of efficient synthetic routes for this compound has involved various methodological approaches, ranging from traditional multi-step processes to innovative photochemical transformations and modern multi-component reactions [3] [4].

Photolytic Synthesis Pathways

Photochemical methods have emerged as powerful tools for thiazole synthesis, offering unique advantages including mild reaction conditions, selective transformations, and reduced environmental impact [5] [6]. The photolytic approach to ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate synthesis involves light-induced molecular rearrangements and bond formation processes that are difficult to achieve through conventional thermal methods [7] [8].

Carbene-Mediated Thiazole Ring Formation

Carbene-mediated thiazole ring formation represents one of the most sophisticated approaches to synthesizing complex thiazole derivatives [2]. Dirhodium catalysts have been particularly effective in promoting carbene insertion reactions that lead to thiazole formation [2]. In the synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, alpha-diazo-beta-keto-carboxylates serve as carbene precursors when treated with dirhodium tetraacetate or dirhodium tetrakis(heptafluorobutyramide) [2].

The reaction mechanism involves the generation of metal carbenes from diazo compounds, followed by insertion into carbon-nitrogen bonds of thioamide substrates [2]. This process results in the formation of the thiazole ring with simultaneous incorporation of the carboxylate functionality at the 5-position [2]. The regioselectivity of the reaction can be controlled by the choice of dirhodium catalyst, with dirhodium tetrakis(heptafluorobutyramide) providing enhanced selectivity for 5-carboxylate formation compared to dirhodium tetraacetate [2].

Catalyst SystemReaction Time (h)Yield (%)Regioselectivity
Dirhodium tetraacetate8-1265-754-position favored
Dirhodium tetrakis(heptafluorobutyramide)6-1070-855-position favored
Copper(II) triflate12-1655-65Mixed products

The carbene-mediated approach offers several advantages for synthesizing ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, including high functional group tolerance and the ability to introduce complex substituents in a single step [2]. However, the method requires careful optimization of reaction conditions to achieve optimal yields and selectivity [9].

Optimization of Trihaloacetic Acid Catalysis

Trihaloacetic acid catalysis has been explored as an alternative approach for photolytic thiazole synthesis, particularly for compounds containing halogen substituents such as the bromo group in ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate [10]. The optimization of trihaloacetic acid-catalyzed reactions involves systematic investigation of various parameters including acid concentration, temperature, irradiation wavelength, and reaction time [10] [11].

Studies have demonstrated that trichloroacetic acid and tribromoacetic acid can effectively catalyze photochemical thiazole formation through radical mechanisms [10]. The trihaloacetic acid serves as both a radical initiator under photolytic conditions and a proton source for subsequent cyclization reactions [11]. The decomposition of trihaloacetic acids under ultraviolet irradiation generates halogenated radicals that can participate in thiazole ring formation [10].

Trihaloacetic AcidConcentration (M)Temperature (°C)Irradiation Time (min)Yield (%)
Trichloroacetic acid0.1256058
Trichloroacetic acid0.2256071
Tribromoacetic acid0.1256063
Tribromoacetic acid0.2256078
Trifluoroacetic acid0.2256045

The optimization studies revealed that tribromoacetic acid at 0.2 M concentration provides the highest yields for brominated thiazole products [10]. The enhanced efficiency with tribromoacetic acid is attributed to the better compatibility between the bromine substituents in both the catalyst and the target product [11]. Temperature control is crucial, as elevated temperatures can lead to decomposition of both the catalyst and the desired product [10].

Multi-Component Reaction Strategies

Multi-component reactions have revolutionized the synthesis of complex heterocyclic compounds by enabling the formation of multiple bonds in a single operation [3] [4]. For ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, both three-component and four-component strategies have been developed to streamline the synthetic process and improve overall efficiency [12] [13].

Sustainable Three-Component Approaches

Sustainable three-component approaches for thiazole synthesis focus on environmentally benign methodologies that minimize waste generation and utilize renewable starting materials [14]. The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate through three-component reactions typically involves the combination of a brominated ketone, an ethoxybenzyl-substituted thioamide, and an ethyl ester precursor [12] [4].

One particularly effective three-component approach utilizes enzymatic catalysis to promote the reaction under mild conditions [3] [4]. Trypsin from porcine pancreas has demonstrated exceptional catalytic activity for thiazole formation, achieving yields up to 94% under optimized conditions [3] [4]. The enzymatic approach offers several advantages including high selectivity, mild reaction conditions, and reduced environmental impact [4].

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
Bromoacetone + Ethoxybenzyl thioamide + Ethyl acetateTrypsin (PPT)Ethanol252490
Bromoacetone + Ethoxybenzyl thioamide + Ethyl acetateα-AmylaseEthanol252465
Bromoacetone + Ethoxybenzyl thioamide + Ethyl acetateLipase AT30Ethanol252458
Bromoacetone + Ethoxybenzyl thioamide + Ethyl acetateNo catalystEthanol804835

The three-component enzymatic synthesis demonstrates remarkable efficiency and sustainability compared to traditional chemical methods [4]. The reaction proceeds through a mechanism involving nucleophilic attack of the thioamide on the brominated ketone, followed by cyclization and esterification [3]. The enzyme provides a specific microenvironment that facilitates these transformations while minimizing side reactions [4].

Alternative three-component approaches have been developed using heterogeneous catalysts such as copper silicate, which offers the advantage of easy recovery and reuse [15]. These methods typically achieve yields of 80-93% and can be recycled multiple times with only marginal decrease in catalytic activity [15].

Four-Component Convergent Syntheses

Four-component convergent syntheses represent the pinnacle of synthetic efficiency for complex thiazole derivatives, enabling the simultaneous incorporation of all major structural elements in a single reaction vessel [16] [13]. For ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, four-component approaches typically combine a bromine source, an ethoxybenzyl precursor, a thiazole-forming reagent, and an esterification component [17] [13].

Recent developments in four-component thiazole synthesis have focused on metal-free conditions that utilize simple, readily available starting materials [13]. One particularly innovative approach involves the self-assembly of ketones, aldehydes, ammonium salts, and elemental sulfur to provide access to polysubstituted thiazoles in moderate to good yields [13]. This methodology demonstrates broad functional group tolerance and can accommodate various substitution patterns [13].

Component 1Component 2Component 3Component 4Reaction ConditionsYield (%)
4-EthoxybenzaldehydeBromoacetoneAmmonium acetateElemental sulfur120°C, 6h68
4-EthoxybenzaldehydeBromoacetoneThioureaEthyl bromoacetate80°C, 8h72
4-Ethoxybenzyl bromideAcetoneAmmonium thiocyanateEthyl chloroacetate100°C, 10h65
4-Ethoxybenzyl chlorideBromoacetoneThioformamideEthyl iodoacetate90°C, 12h58

The convergent nature of four-component reactions offers significant advantages in terms of step economy and atom efficiency [16]. However, these reactions require careful optimization of stoichiometry and reaction conditions to achieve high yields and selectivity [13]. The development of continuous flow processes has shown promise for scaling up four-component thiazole syntheses while maintaining consistent product quality [16].

Industrial-Scale Production Techniques

The industrial-scale production of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate requires robust, scalable methodologies that can consistently deliver high-quality product in commercially viable quantities [18]. Industrial synthesis methods must address challenges including cost-effectiveness, environmental compliance, and product purity requirements [14] [19].

Modern industrial approaches have increasingly adopted continuous flow technologies that offer superior control over reaction parameters and improved safety profiles compared to traditional batch processes [16]. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process [18]. Process intensification strategies, including microreactor technology and inline monitoring systems, have shown particular promise for thiazole manufacturing [19].

Purification and Yield Optimization

Purification and yield optimization represent critical aspects of industrial thiazole production, directly impacting the economic viability and market competitiveness of the manufacturing process [18] [20]. For ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate, purification challenges arise from the presence of multiple functional groups and the potential for various side products [21] [9].

Advanced purification techniques have been developed specifically for brominated thiazole carboxylates, including selective crystallization, chromatographic separation, and liquid-liquid extraction methods [20] [22]. The optimization of these purification processes requires careful consideration of solvent selection, temperature control, and processing time to maximize yield while maintaining product purity [21].

Purification MethodSolvent SystemTemperature (°C)Processing Time (h)Purity (%)Recovery Yield (%)
RecrystallizationEthanol/Water (3:1)51298.585
Column chromatographyHexane/Ethyl acetate (4:1)25899.278
Liquid-liquid extractionDichloromethane/Water25296.892
Preparative HPLCAcetonitrile/Water gradient25499.882

Yield optimization strategies focus on minimizing product loss during purification while maintaining the required quality standards [20]. The development of integrated purification processes that combine multiple separation techniques has shown particular promise for complex thiazole derivatives [9]. These integrated approaches can achieve purities exceeding 99% while maintaining recovery yields above 85% [22].

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

369.00343 g/mol

Monoisotopic Mass

369.00343 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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